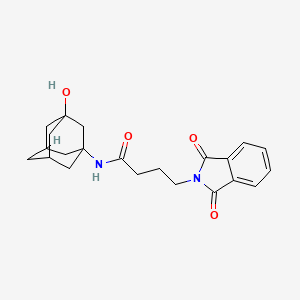
N-(4-ethoxy-2-nitrophenyl)nicotinamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been studied. For instance, the hydrogenation of N-4-nitrophenyl nicotinamide was demonstrated using a stabilized Pd nanoparticle-organic-silica catalyst . This process involved a condensation mechanism where an azo dimer intermediate was formed and rapidly consumed .Chemical Reactions Analysis
In the context of N-4-nitrophenyl nicotinamide, a surface-catalyzed hydrogenation process was observed to progress through a condensation mechanism, forming an azo dimer intermediate that was rapidly consumed .Aplicaciones Científicas De Investigación
Apoptosis Induction in Cancer Cells
Research has identified N-phenyl nicotinamides, including compounds similar to N-(4-ethoxy-2-nitrophenyl)nicotinamide, as potent inducers of apoptosis in cancer cells. A study demonstrated the efficacy of these compounds in activating caspase in T47D breast cancer cells, highlighting their potential as novel anticancer agents. The compounds were also effective in growth inhibition assays and in cells resistant to traditional chemotherapy drugs like paclitaxel (Cai et al., 2003).
Supramolecular Structure Analysis
The study of supramolecular structures, such as those formed by isomeric 2-chloro-N-(nitrophenyl)nicotinamides, contributes valuable insights into the structural and molecular interactions of nicotinamide derivatives. This research aids in understanding the physical and chemical properties of these compounds, which is crucial for their application in various fields (de Souza et al., 2005).
Development of Fluorescent Probes
N-(4-ethoxy-2-nitrophenyl)nicotinamide derivatives have been explored in the development of fluorescent probes for biomedical applications. A study on a 4-nitroimidazole-3-hydroxyflavone conjugate, a compound with structural similarities, demonstrated its effectiveness as a probe for imaging hypoxic status in tumor cells (Feng et al., 2016).
Enhancement of DNA Repair
Nicotinamide has been shown to stimulate DNA repair in human lymphocytes, especially when exposed to DNA-damaging agents. This property is significant for understanding cellular mechanisms of DNA repair and could have implications in therapeutic strategies for diseases related to DNA damage (Berger & Sikorski, 1980).
Investigation in Herbicidal Activity
The study of nicotinamide derivatives, including N-(arylmethoxy)-2-chloronicotinamides, has led to the discovery of compounds with significant herbicidal activity. This research is pivotal for the development of new herbicides and understanding the structure-activity relationships in this chemical class (Yu et al., 2021).
Kinase Inhibition in Stem Cell Research
Nicotinamide has been studied for its role in promoting cell survival and differentiation in human pluripotent stem cells. It acts as a kinase inhibitor, impacting cell pluripotency and differentiation, which is crucial for stem cell research and potential therapeutic applications (Meng et al., 2018).
Propiedades
IUPAC Name |
N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-2-21-11-5-6-12(13(8-11)17(19)20)16-14(18)10-4-3-7-15-9-10/h3-9H,2H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHSLSJRVQYLHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2=CN=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-methyl-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5061945.png)

![3-(1-naphthyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one](/img/structure/B5061956.png)

![4-chloro-3-[(diphenylacetyl)amino]-N-phenylbenzamide](/img/structure/B5061969.png)

![5-chloro-2-[methyl(propionyl)amino]benzoic acid](/img/structure/B5061986.png)


![N-[2-(methylthio)-1,3-benzothiazol-6-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5062002.png)
![N~2~-(4-bromo-3-methylphenyl)-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5062013.png)
![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5062018.png)
![2-{5-[3,5-dichloro-4-(2-propyn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B5062026.png)